molecular formula C33H40N10O7S2 B1680116 NSC 109555 ditosylate CAS No. 66748-43-4

NSC 109555 ditosylate

Cat. No. B1680116
CAS RN: 66748-43-4
M. Wt: 752.9 g/mol
InChI Key: DIQGNVANOSOABS-XMDRLFCYSA-N
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Description

NSC 109555 ditosylate, also known as DDUG, is a selective, reversible, ATP-competitive Chk2 inhibitor . It displays no effect on a range of other kinases including Chk1 . It inhibits histone H1 phosphorylation and attenuates mitochondrial ATP synthesis . It exhibits antiproliferative activity in a number of leukemias in vivo .


Molecular Structure Analysis

The chemical name of NSC 109555 ditosylate is 2,2’- [Carbonylbis (imino-4,1-phenyleneethylidyne]bishydrazinecarboximidamide) bis (4-methylbenzenesulfonate) . Its molecular weight is 752.86 and its formula is C 19 H 24 N 10 O.2C 7 H 8 O 3 S .


Physical And Chemical Properties Analysis

NSC 109555 ditosylate is soluble to 10 mM in DMSO . It should be stored at -20°C . .

Scientific Research Applications

Crystal Structure and Inhibitory Mechanism

  • NSC 109555 ditosylate has been identified as a potent and selective inhibitor of Checkpoint kinase 2 (Chk2), which plays a crucial role in the ATM-Chk2 checkpoint pathway. This pathway is activated by DNA damage and genomic instability, leading to cell cycle arrest or apoptosis. The crystal structure of NSC 109555 in complex with the catalytic domain of Chk2 reveals that it acts as an ATP-competitive inhibitor. This understanding provides a foundation for the rational design of new analogs with improved potency and selectivity, offering a promising direction for developing therapeutic agents targeting Chk2 in cancer treatment (Lountos et al., 2008).

Novel Chemotype and Therapeutic Potential

  • A study identified NSC 109555 ditosylate as a lead compound for Chk2 inhibition through a drug-screening program. This discovery defined a novel chemotype for the development of potent and selective Chk2 inhibitors. The specific inhibition of Chk2 kinase activity by NSC 109555 suggests its potential utility in combination with DNA-damaging agents used in clinical cancer therapy. The ability to selectively target Chk2 could enhance the efficacy of existing treatments and provide a strategy for protecting normal tissues from DNA damage-induced toxicity (Jobson et al., 2007).

Cellular Effects and Synergistic Antiproliferative Activity

  • Further investigation into NSC 109555 ditosylate (PV1019) showed its effectiveness in inhibiting Chk2 in cells, including the inhibition of Chk2 autophosphorylation, Cdc25C phosphorylation, and HDMX degradation in response to DNA damage. The compound demonstrated protective effects against ionizing radiation-induced apoptosis in mouse thymocytes and showed synergistic antiproliferative activity with camptothecins, topotecan, and radiation in human tumor cell lines. These findings support the potential of NSC 109555 ditosylate as a selective Chk2 inhibitor with significant implications for enhancing cancer therapy outcomes (Jobson et al., 2009).

properties

IUPAC Name

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQGNVANOSOABS-XMDRLFCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N10O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NSC 109555 ditosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
L Zhu, L Zhao, H Wang, Y Wang, D Pan, J Yao, Z Li… - Toxicology Letters, 2013 - Elsevier
… MCF7/ADR cells treated with oroxylin A (30, 60, 90 μM) and verapamil (20 μM) combined with 10 μM NSC 109555 ditosylate for 48 h. Then cells were collected and lysed in lysis buffer (…
Number of citations: 54 www.sciencedirect.com
VR Gogineni, AK Nalla, R Gupta, DH Dinh… - Cancer letters, 2011 - Elsevier
… To discern the role of Chk2, we used a specific inhibitor of Chk2 kinase activity (NSC 109555 ditosylate) for our studies. Cell cycle analysis of IOMM Lee, CH 157 MN and SF3061 cells …
Number of citations: 85 www.sciencedirect.com
A Yuda, CA McCulloch - SLAS DISCOVERY: Advancing Life …, 2018 - journals.sagepub.com
The generation of cell extensions is critical for matrix remodeling in tissue invasion by cancer cells, but current methods for identifying molecules that regulate cell extension formation …
Number of citations: 11 journals.sagepub.com
SS Fard, M Blixt, F Hallböök - JoVE (Journal of Visualized Experiments), 2015 - jove.com
… in recent publications, using several different chemical reagents, including regulators of the DNA damage pathway, such as KU55933, SB 218078, and NSC 109555 ditosylate, and the …
Number of citations: 9 www.jove.com
AA Inamdar, A Goy, NM Ayoub, C Attia, L Oton… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Tumor suppressor, regulates cell division Down-Regulated CDK-mediated phosphorylation and removal of Cdc6 AZD7762, CCT241533 hydrochloride and NSC 109555 ditosylate …
Number of citations: 63 www.ncbi.nlm.nih.gov
S Shirazi Fard, C All-Ericsson, F Hallböök - Cell Cycle, 2014 - Taylor & Francis
… NSC 109555 ditosylate (3034, Tocris), a selective ATPcompetitive Chk2 inhibitor, was used at a concentration of 0.5 μM in <0.01% DMSO. SB 239063 (1962, Tocris), a p38MAP kinase …
Number of citations: 19 www.tandfonline.com
M Blixt, F Hallböök - Journal of Visualized Experiments: Jove, 2015 - europepmc.org
… in recent publications, using several different chemical reagents, including regulators of the DNA damage pathway, such as KU55933, SB 218078, and NSC 109555 ditosylate, and the …
Number of citations: 0 europepmc.org
S Ponnala, KK Veeravalli, C Chetty, DH Dinh, JS Rao - PLoS One, 2011 - journals.plos.org
… seeded in a six-well plate were treated for 24–48 hours with NU7441 (1–10 µM), a potent DNA PKcs inhibitor, GW2974 (0.5 µM), a potent inhibitor of EGFR, and NSC 109555 ditosylate (…
Number of citations: 24 journals.plos.org
HDI VI, S nitrate Antifungal, E nitrate salt Antifungal… - pdfs.semanticscholar.org
GX15-070 mesylate, Obatoclax Mesylate Bcl-2, Bcl-XL, Mcl-1 inhibitor TW-37, TW37 Bcl-2, Bcl-XL, Mcl-1 inhibitor PD173955-Analogue 1 BCR, ABL1 (ABL) Nilotinib, Tasigna, AMN-107 …
Number of citations: 0 pdfs.semanticscholar.org
SA Khan, K Park, LA Fischer, C Dong, T Lungjangwa… - Cell reports, 2021 - cell.com
Naive human embryonic stem cells (hESCs) have been isolated that more closely resemble the pre-implantation epiblast compared to conventional "primed" hESCs, but the signaling …
Number of citations: 25 www.cell.com

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